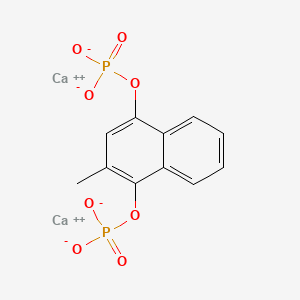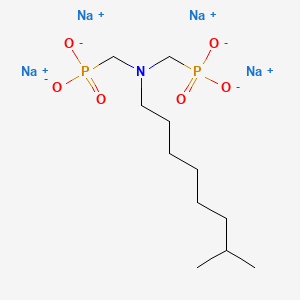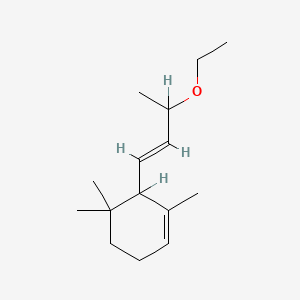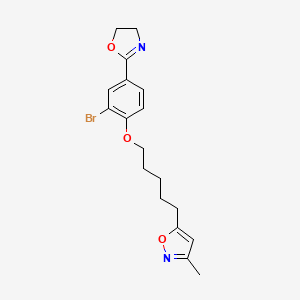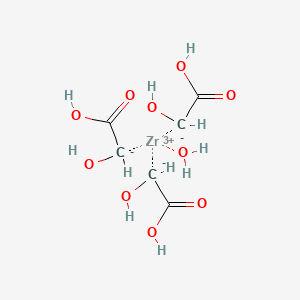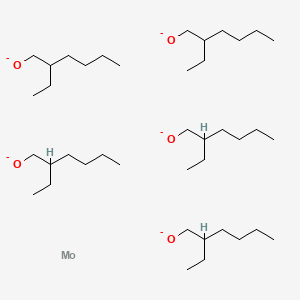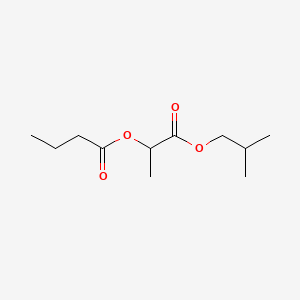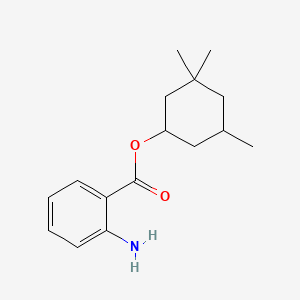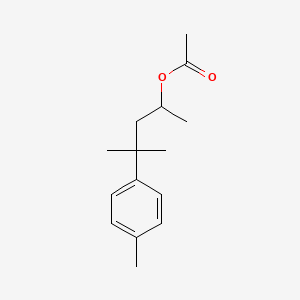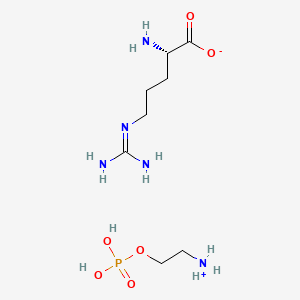
2-Ammonioethyl L-arginine phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ammonioethyl L-arginine phosphate is a chemical compound with the molecular formula C8H22N5O6P and a molecular weight of 315.26 g/mol It is known for its unique structure, which combines the properties of both L-arginine and phosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ammonioethyl L-arginine phosphate typically involves the reaction of L-arginine with a phosphorylating agent. One common method is the reaction of L-arginine with phosphoric acid or its derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the proper formation of the phosphate ester bond .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Ammonioethyl L-arginine phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-Ammonioethyl L-arginine phosphate has several scientific research applications, including:
Biochemistry: It is used in studies related to protein phosphorylation and signal transduction pathways.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in modulating immune responses and treating certain diseases.
Industry: It is used in the production of specialized chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-ammonioethyl L-arginine phosphate involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes such as arginase, which plays a role in the urea cycle and nitric oxide synthesis. By influencing these pathways, the compound can affect various physiological processes, including immune responses and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- L-arginine phosphate
- Phosphoarginine
- Phosphocreatine
Comparison
2-Ammonioethyl L-arginine phosphate is unique due to its specific structure, which combines the properties of both L-arginine and phosphate groups. This combination allows it to participate in a wider range of biochemical reactions compared to similar compounds. Additionally, its ability to modulate enzyme activity and influence signal transduction pathways makes it a valuable compound in scientific research .
Properties
CAS No. |
93856-90-7 |
|---|---|
Molecular Formula |
C8H22N5O6P |
Molecular Weight |
315.26 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoate;2-phosphonooxyethylazanium |
InChI |
InChI=1S/C6H14N4O2.C2H8NO4P/c7-4(5(11)12)2-1-3-10-6(8)9;3-1-2-7-8(4,5)6/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-3H2,(H2,4,5,6)/t4-;/m0./s1 |
InChI Key |
KPUSLFZICUAWHG-WCCKRBBISA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)[O-])N)CN=C(N)N.C(COP(=O)(O)O)[NH3+] |
Canonical SMILES |
C(CC(C(=O)[O-])N)CN=C(N)N.C(COP(=O)(O)O)[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


